3-(3-Fluorophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone
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Overview
Description
3-(3-Fluorophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a fluorophenyl group and a propynyloxymethyl group in its structure suggests potential unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Introduction of the Fluorophenyl Group: This step often involves the use of a fluorinated benzene derivative, which can be introduced via nucleophilic aromatic substitution or other suitable methods.
Attachment of the Propynyloxymethyl Group: This can be done through alkylation reactions, where a propargyl alcohol derivative is used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The propynyloxymethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form amino alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. In the context of its antibacterial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell. The presence of the fluorophenyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.
Uniqueness
3-(3-Fluorophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is unique due to the presence of the propynyloxymethyl group, which can impart distinct reactivity and biological activity compared to other oxazolidinones. This structural feature may enhance its ability to interact with specific molecular targets and improve its overall efficacy.
Properties
CAS No. |
23598-91-6 |
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Molecular Formula |
C13H12FNO3 |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H12FNO3/c1-2-6-17-9-12-8-15(13(16)18-12)11-5-3-4-10(14)7-11/h1,3-5,7,12H,6,8-9H2 |
InChI Key |
BPMKKGZPSXPXSR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1CN(C(=O)O1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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